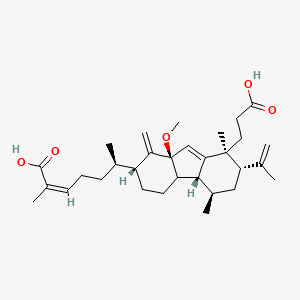

KadcoccinicacidI

説明

Kadcoccinic Acid I is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine for its antioxidant and cytotoxic properties . Structurally, it belongs to the kadcoccinic acids (A–J), a series of triterpenoids characterized by a lanostane backbone modified with hydroxyl, carbonyl, and/or lactone groups. The compound’s structure includes a 6/6/6/5-fused tetracyclic core, with stereochemical assignments confirmed via X-ray crystallography and ROESY data . Kadcoccinic Acid I has attracted attention for its bioactivity, particularly in cytotoxicity assays against cancer cell lines, though its mechanism remains under investigation .

The first total synthesis of its trimethyl ester derivative was achieved via a gold(I)-catalyzed cyclization of an enynyl acetate, enabling efficient construction of the cyclopentenone scaffold critical to its structural framework . This synthesis highlighted the stereochemical sensitivity of its enynyl acetate precursor, which dictates regioisomeric outcomes during cyclization .

特性

分子式 |

C31H46O5 |

|---|---|

分子量 |

498.7 g/mol |

IUPAC名 |

(Z,6R)-6-[(2R,4bR,5R,7S,8S,9aR)-8-(2-carboxyethyl)-9a-methoxy-5,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4a,4b,5,6,7-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C31H46O5/c1-18(2)25-16-21(5)28-24-13-12-23(19(3)10-9-11-20(4)29(34)35)22(6)31(24,36-8)17-26(28)30(25,7)15-14-27(32)33/h11,17,19,21,23-25,28H,1,6,9-10,12-16H2,2-5,7-8H3,(H,32,33)(H,34,35)/b20-11-/t19-,21-,23-,24?,25+,28-,30+,31-/m1/s1 |

InChIキー |

WTZDVJDJXXEZBD-CKMNHEDWSA-N |

異性体SMILES |

C[C@@H]1C[C@H]([C@](C2=C[C@@]3(C([C@@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)OC)(C)CCC(=O)O)C(=C)C |

正規SMILES |

CC1CC(C(C2=CC3(C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)OC)(C)CCC(=O)O)C(=C)C |

製品の起源 |

United States |

準備方法

The preparation of KadcoccinicacidI involves the extraction and isolation from the stems of Kadsura coccinea. The synthetic route to KadcoccinicacidI includes several key steps:

化学反応の分析

KadcoccinicacidI undergoes various chemical reactions, including:

Oxidation: KadcoccinicacidI can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert KadcoccinicacidI into alcohols and other reduced forms.

Substitution: Substitution reactions involving KadcoccinicacidI can lead to the formation of derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

KadcoccinicacidI has a wide range of scientific research applications:

作用機序

The mechanism of action of KadcoccinicacidI involves its interaction with specific molecular targets and pathways:

Anti-HIV Activity: KadcoccinicacidI inhibits the replication of HIV by targeting viral enzymes and interfering with viral entry into host cells.

Anti-Tumor Activity: KadcoccinicacidI induces apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Antioxidant Activity: KadcoccinicacidI scavenges free radicals and reduces oxidative stress, protecting cells from damage.

類似化合物との比較

Structural Analogues in the Kadcoccinic Acid Family

Kadcoccinic Acid I is part of a broader family of lanostane triterpenoids (Table 1). Key structural distinctions include:

Table 1: Structural Features of Kadcoccinic Acids and Related Compounds

Key Observations :

- Backbone Diversity: Kadcoccinones (e.g., Kadcoccinone C) exhibit a 6/6/6/6 tetracyclic system, contrasting with the 6/6/6/5 framework of kadcoccinic acids .

- Functional Group Variations : Kadcoccinic Acid D contains a γ-lactone ring at C-23, absent in Kadcoccinic Acid I, which instead features a free carboxylic acid at C-28 .

- Stereochemical Complexity : Coccinic Acid and Kadcoccinic Acid A share hydroxylation at C-2α and C-3β but differ in oxidation states (C-3 keto vs. hydroxyl groups) .

Bioactivity and Distribution in Plant Tissues

Table 2: Bioactivity and Tissue Distribution of Kadcoccinic Acid I and Analogues

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。